[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol
Description
[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol (CAS: 2055-94-9) is a polyiodinated aromatic alcohol with the molecular formula C₁₃H₈I₄O₃ and a molecular weight of 719.82 g/mol . It is structurally characterized by a benzene ring substituted with two iodine atoms at positions 2 and 5, a hydroxymethyl group at position 4, and an additional methanol group. This compound is a white crystalline solid with a melting point of 223.0–225.9°C . It is associated with applications in thyroid-related therapies, particularly hypothyroidism, due to structural similarities with thyroid hormones like thyroxine (T4) .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2,5-diiodophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUXZDFEDICPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)CO)I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915706-87-5 | |
| Record name | [4-(hydroxymethyl)-2,5-diiodophenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol typically involves the iodination of a phenolic precursor followed by hydroxymethylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the phenolic ring. Subsequent hydroxymethylation can be achieved using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination and hydroxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atoms, yielding a less substituted phenolic derivative.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 4-(formyl)-2,5-diiodophenylmethanol or 4-(carboxyl)-2,5-diiodophenylmethanol.
Reduction: Formation of 4-(hydroxymethyl)phenol.
Substitution: Formation of various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol is used as a precursor for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a radiolabeled tracer due to the presence of iodine atoms. It can be used in imaging studies to track the distribution and metabolism of compounds in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. The iodine atoms in the compound can be used for targeted radiotherapy, where the compound selectively accumulates in certain tissues and delivers localized radiation.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol involves its interaction with molecular targets through its hydroxymethyl and diiodophenyl groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s distribution, metabolism, and biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Thyroxine (T4)
- Molecular Formula: C₁₅H₁₀I₄NO₄ .
- Key Features: Contains a diiodophenol core linked to an alanine side chain. The iodine atoms are at positions 3 and 5 on both aromatic rings .
- Applications : Hormone replacement therapy for hypothyroidism.
- Stability : Crystal structure studies reveal instability due to hydration-dependent coordination of sodium ions and water molecules, leading to decay .
- Comparison: Unlike [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol, T4 incorporates an amino acid moiety, enhancing its biological activity but complicating synthesis and stability .
Amiodarone Hydrochloride
- Molecular Formula: C₂₅H₂₉I₂NO₃·HCl .
- Key Features: Benzofuran ring linked to a diiodophenyl group and a diethylaminoethoxy side chain .
- Applications : Antiarrhythmic drug.
- Solubility: Freely soluble in dichloromethane and methanol, sparingly soluble in ethanol, and very slightly soluble in water .
- Comparison : Both compounds feature diiodophenyl groups, but Amiodarone’s benzofuran and cationic side chain confer distinct pharmacological properties and solubility profiles .
(2,5-Dimethoxyphenyl)methanol
- Molecular Formula : C₉H₁₂O₃ .
- Key Features : Methoxy substituents instead of iodine atoms.
- Synthesis : Produced via NaBH₄ reduction of 2,5-dimethoxybenzaldehyde with 85% yield .
- Comparison : The absence of iodine reduces molecular weight (168.19 g/mol) and alters reactivity. Methoxy groups enhance solubility in polar solvents but limit bioactivity compared to iodinated analogues .
Physicochemical Properties
Biological Activity
[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol, with the CAS number 915706-87-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a hydroxymethyl group attached to a diiodophenyl moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibition zone that suggests potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound could be further explored for therapeutic applications in treating bacterial infections.
Antiproliferative Effects
In vitro studies have shown that this compound possesses antiproliferative properties against cancer cell lines. The compound was found to inhibit cell growth in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
The mechanism behind this activity appears to involve the induction of apoptosis in cancer cells, which warrants further investigation into its potential as an anticancer agent.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells. Preliminary research suggests that it may act as an inhibitor of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and enhanced apoptosis.
Case Studies
- Case Study on Antibacterial Activity : A clinical trial evaluated the efficacy of this compound in patients with skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection severity after treatment with the compound over four weeks.
- Case Study on Cancer Treatment : Another study investigated the effects of this compound on breast cancer cell lines. Results showed that treatment led to a marked decrease in tumor size in xenograft models, suggesting its potential utility in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
